molecular formula C11H16N2O2S B13139501 3,3-Dimethyl-1-(methylsulfonyl)indolin-5-amine

3,3-Dimethyl-1-(methylsulfonyl)indolin-5-amine

Cat. No.: B13139501
M. Wt: 240.32 g/mol
InChI Key: IHVZHMDYQIQVIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-1-(methylsulfonyl)indolin-5-amine is an organic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This particular compound features a unique structure with a methylsulfonyl group attached to the indole ring, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Fischer Indole Synthesis: : One common method for synthesizing indole derivatives involves the Fischer indole synthesis. This method typically uses phenylhydrazine and ketones under acidic conditions to form the indole ring. For 3,3-Dimethyl-1-(methylsulfonyl)indolin-5-amine, specific starting materials and conditions would be tailored to introduce the methylsulfonyl group and the amine functionality.

  • Sulfonylation: : The introduction of the methylsulfonyl group can be achieved through sulfonylation reactions. This involves reacting the indole derivative with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like pyridine.

  • Amination: : The amine group can be introduced through various amination reactions, such as reductive amination or nucleophilic substitution, depending on the available functional groups on the intermediate compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups or the amine functionality. Common oxidizing agents include potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol. Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

  • Substitution: : The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, facilitated by reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.

Major Products

    Oxidation: Oxidized derivatives such as sulfoxides or sulfones.

    Reduction: Reduced forms like sulfides or thiols.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3,3-Dimethyl-1-(methylsulfonyl)indolin-5-amine can serve as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

Biologically, indole derivatives are known for their wide range of activities, including antiviral, anti-inflammatory, and anticancer properties . This compound could be explored for similar activities, particularly due to the presence of the methylsulfonyl group, which can enhance its biological interactions.

Medicine

In medicine, indole derivatives are often investigated for their potential as therapeutic agents. This compound could be studied for its efficacy in treating various diseases, leveraging its structural features to interact with biological targets.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action for 3,3-Dimethyl-1-(methylsulfonyl)indolin-5-amine would depend on its specific application. Generally, indole derivatives interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by their aromatic and functional groups. The methylsulfonyl group could enhance these interactions by providing additional binding sites or altering the compound’s electronic properties.

Comparison with Similar Compounds

Similar Compounds

    3-Methylindole: Lacks the methylsulfonyl group, making it less reactive in certain chemical contexts.

    5-Methylsulfonylindole: Similar but lacks the additional methyl groups, which can influence its steric and electronic properties.

    Indole-3-acetic acid: A naturally occurring plant hormone with different functional groups, leading to distinct biological activities.

Uniqueness

3,3-Dimethyl-1-(methylsulfonyl)indolin-5-amine is unique due to the combination of its methylsulfonyl group and the dimethyl substitution on the indole ring. This combination can result in unique chemical reactivity and biological activity, distinguishing it from other indole derivatives.

Properties

Molecular Formula

C11H16N2O2S

Molecular Weight

240.32 g/mol

IUPAC Name

3,3-dimethyl-1-methylsulfonyl-2H-indol-5-amine

InChI

InChI=1S/C11H16N2O2S/c1-11(2)7-13(16(3,14)15)10-5-4-8(12)6-9(10)11/h4-6H,7,12H2,1-3H3

InChI Key

IHVZHMDYQIQVIT-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C2=C1C=C(C=C2)N)S(=O)(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.